
4-Aminobiphenyl |A-D-Glucuronide Sodium Salt
Overview
Description
4-Aminobiphenyl β-D-Glucuronide Sodium Salt (CAS: 116490-30-3) is a glucuronide conjugate of the carcinogenic aromatic amine 4-aminobiphenyl. Its molecular formula is C₁₈H₁₈NNaO₆, with a molecular weight of 367.33 g/mol . This compound is primarily utilized in industrial and scientific research settings for studying metabolic pathways, particularly glucuronidation—a critical Phase II detoxification process.
The compound’s formation occurs via hepatic microsomal UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A3, which catalyzes the conjugation of 4-aminobiphenyl’s primary amine group to glucuronic acid . Its instability under acidic conditions (pH 5.5; T₁/₂ = 10.5 min) facilitates hydrolysis back to the parent amine, a process implicated in urinary bladder carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobiphenyl β-D-Glucuronide Sodium Salt typically involves the glucuronidation of 4-Aminobiphenyl. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, the enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to 4-Aminobiphenyl. In the chemical method, glucuronic acid is activated using reagents such as N,N’-carbonyldiimidazole (CDI) or 1,1’-carbonyldiimidazole (CDI), followed by reaction with 4-Aminobiphenyl under basic conditions .
Industrial Production Methods
Industrial production of 4-Aminobiphenyl β-D-Glucuronide Sodium Salt involves large-scale glucuronidation processes, often using immobilized enzymes or continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Aminobiphenyl β-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-Aminobiphenyl β-D-Glucuronide Sodium Salt can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
4-Aminobiphenyl β-D-Glucuronide Sodium Salt is characterized by the following chemical properties:
- Molecular Formula : C₁₈H₁₈NNaO₆
- Molecular Weight : 367.3 g/mol
- CAS Number : 116490-30-3
The compound is formed through the glucuronidation of 4-Aminobiphenyl, which enhances its solubility and facilitates its metabolism in biological systems. The glucuronide conjugate plays a significant role in the detoxification processes within the liver, where it is produced from the parent compound.
Toxicology and Carcinogenicity Studies
Research indicates that glucuronide conjugates of 4-Aminobiphenyl are crucial for understanding its metabolic pathways and carcinogenic potential. A study demonstrated that both human and dog liver slices metabolized 4-Aminobiphenyl to produce its glucuronide conjugate, with significant proportions detected after incubation . This highlights the importance of these metabolites in assessing the compound's toxicity and potential carcinogenic effects.
Biochemical Interactions
The compound exhibits hydrophobic interactions with proteins and enzymes, facilitating electron transfer processes. These interactions are pivotal in understanding how 4-Aminobiphenyl β-D-Glucuronide Sodium Salt may influence various biochemical pathways, including those involved in drug metabolism and detoxification .
Biomarker Development
4-Aminobiphenyl β-D-Glucuronide Sodium Salt serves as a potential biomarker for exposure to 4-Aminobiphenyl. Its detection in biological samples can provide insights into an individual's exposure levels and the subsequent metabolic processing of this carcinogen. This application is particularly relevant in occupational health studies where workers are exposed to aromatic amines .
Case Study 1: Metabolic Stability and Formation Rates
A detailed investigation into the stability of glucuronide conjugates revealed that the N-glucuronide of 4-Aminobiphenyl was formed at significant rates during liver metabolism. The study found that after two hours of incubation, this conjugate represented a substantial percentage of total radioactivity recovered via High-Performance Liquid Chromatography (HPLC) analysis . The findings underscore the relevance of this metabolite in understanding the pharmacokinetics of 4-Aminobiphenyl.
Case Study 2: Carcinogenic Mechanisms
Research has shown that exposure to 4-Aminobiphenyl is linked to increased incidences of bladder cancer due to DNA damage caused by its metabolites. The formation of DNA adducts by N-hydroxy metabolites has been documented, indicating a direct relationship between these compounds and mutagenicity . This connection is crucial for developing preventive strategies against occupational exposure.
Table 1: Summary of Metabolic Studies on 4-Aminobiphenyl
Mechanism of Action
The mechanism of action of 4-Aminobiphenyl β-D-Glucuronide Sodium Salt involves its interaction with proteins and enzymes through hydrophobic interactions and hydrogen bonding. This interaction facilitates the efficient transfer of electrons between the compound and the protein or enzyme, forming a stable complex. The compound can also undergo metabolic activation, leading to the formation of reactive intermediates that can bind to DNA and proteins, potentially causing cellular damage .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural and Functional Comparison of Selected Glucuronides
Key Observations :
- 4-Aminobiphenyl glucuronide is distinguished by its primary amine group, which enhances reactivity and acid lability compared to hydroxyl or nitro substituents in analogs like 4-Hydroxy Biphenyl or 4-Nitrophenyl glucuronides .
- Acetaminophen glucuronide incorporates deuterium for isotopic labeling, improving mass spectrometry accuracy in pharmacokinetic studies .
Stability Under Acidic Conditions
The acid stability of glucuronides is critical for their biological fate:
- 4-Aminobiphenyl glucuronide: Rapid hydrolysis at pH 5.5 (T₁/₂ = 10.5 min), releasing the carcinogenic parent amine .
- N-Hydroxy-4-aminobiphenyl glucuronide: Moderately stable (T₁/₂ = 32 min at pH 5.5) .
- N-Hydroxy-N-acetyl-4-aminobiphenyl glucuronide: Highly stable (T₁/₂ = 55–68 min at pH 5.5–7.4) due to acetylation reducing reactivity .
- 4-Nitrophenyl glucuronide : Stable under physiological conditions, optimized for enzymatic assays .
Implications: Acetylation or substitution with non-reactive groups (e.g., nitro) enhances stability, whereas primary amines increase susceptibility to hydrolysis, influencing toxicological outcomes .
Toxicity and Regulatory Status
- 4-Aminobiphenyl: Classified as a Group 1 carcinogen by IARC due to bladder cancer risk. Its glucuronide acts as a transport form, enabling systemic exposure .
- Acetaminophen glucuronide: Generally non-toxic unless overdosed, where accumulation may cause hepatotoxicity .
- 4-Nitrophenyl glucuronide: Non-carcinogenic; used in benign enzymatic assays .
Biological Activity
4-Aminobiphenyl (4-ABP) is a well-known aromatic amine that has been extensively studied for its biological activity, particularly concerning its carcinogenic potential. The compound is often encountered in various industrial applications, including hair dyes, and its metabolites, such as 4-Aminobiphenyl A-D-Glucuronide Sodium Salt, play a crucial role in its biological effects. This article aims to provide a comprehensive overview of the biological activity of 4-Aminobiphenyl A-D-Glucuronide Sodium Salt, focusing on its metabolism, toxicity, and implications for human health.
Metabolism of 4-Aminobiphenyl
The metabolism of 4-ABP primarily occurs in the liver, where it undergoes conjugation with glucuronic acid. This process is facilitated by UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates. Research indicates that both human and dog liver slices metabolize 4-ABP to produce N-glucuronides as major products. Notably, the N-glucuronide of 4-ABP constituted approximately 52% and 27% of the total radioactivity recovered in dog and human liver slices, respectively, after incubation with 0.06 mM [^3H]-4-ABP for two hours .
Carcinogenic Potential
4-ABP has been classified as a probable human carcinogen based on numerous studies linking it to bladder cancer and other malignancies. In experimental models, chronic exposure to 4-ABP has demonstrated a dose-dependent increase in tumor incidence. For instance, male and female mice exposed to varying concentrations of 4-ABP showed significant rates of bladder carcinoma and hepatocellular tumors .
Table 1: Incidence of Tumors in Mice Exposed to 4-Aminobiphenyl
Sex | Dose (ppm) | Bladder Carcinoma (%) | Hepatocellular Carcinoma (%) |
---|---|---|---|
Male | 220 | 95 | 90 |
Female | 300 | 17 | 19 |
This table summarizes findings from studies where mice were administered different doses of 4-ABP over extended periods .
The mechanism by which 4-ABP induces carcinogenic effects is believed to involve DNA adduction. Specifically, studies have identified adducts formed between hemoglobin and the Cys93β chain due to the interaction with metabolites of 4-ABP . These adducts can lead to mutagenic changes in DNA, promoting tumorigenesis.
Case Studies
Several case studies have highlighted the risks associated with exposure to hair dyes containing 4-ABP. An investigation into workers involved in the production of hair dyes revealed a significant correlation between occupational exposure to 4-ABP and increased incidences of bladder cancer .
In another study involving human subjects exposed to hair dye formulations containing aromatic amines, it was found that glucuronide conjugates were prevalent in urine samples, indicating systemic absorption and metabolism . This underscores the potential health risks posed by products containing 4-ABP.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 4-aminobiphenyl α-D-glucuronide sodium salt in biological matrices?
- Methodology : High-performance liquid chromatography (HPLC) coupled with fluorescence detection is commonly used, leveraging the fluorogenic properties of glucuronide derivatives. For example, 4-methylumbelliferyl β-D-glucuronide (MUG) serves as a model substrate in enzymatic assays, with excitation/emission at 365/445 nm . Ensure calibration with certified reference standards (e.g., purity >98%) and validate recovery rates in urine or plasma matrices using spiked controls .
- Data Consideration : Include a table comparing detection limits for HPLC vs. LC-MS/MS methods, emphasizing sensitivity for low-abundance metabolites.
Q. How does pH influence the stability of 4-aminobiphenyl α-D-glucuronide sodium salt in experimental buffers?
- Methodology : Conduct stability assays at pH 4–8 (simulating physiological conditions) using phosphate or acetate buffers. Monitor hydrolysis rates via UV-Vis or fluorescence spectroscopy. Evidence shows glucuronides hydrolyze rapidly under acidic conditions (pH <5), releasing free 4-aminobiphenyl .
- Data Contradiction : Some studies report slower hydrolysis in phosphate-buffered saline (PBS) at pH 7.4, suggesting buffer composition impacts stability . Reconcile discrepancies by testing multiple buffer systems.
Q. What protocols are recommended for synthesizing 4-aminobiphenyl α-D-glucuronide sodium salt?
- Methodology : Use enzymatic glucuronidation with UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1) in liver microsomes. Purify via solid-phase extraction (SPE) and confirm structure via NMR (e.g., δ 7.2–7.8 ppm for biphenyl protons) and high-resolution mass spectrometry (HRMS) .
- Validation : Compare synthetic yields across UGT isoforms and optimize cofactor concentrations (e.g., UDP-glucuronic acid).
Advanced Research Questions
Q. How do conflicting data on 4-aminobiphenyl glucuronidation kinetics arise across in vitro vs. in vivo models?
- Analysis : In vitro microsomal assays often underestimate glucuronide formation due to limited enzyme activity preservation. In vivo, urinary excretion rates in rodents show higher glucuronide concentrations, likely due to enterohepatic recirculation .
- Resolution : Use physiologically based pharmacokinetic (PBPK) modeling to integrate enzyme kinetics, tissue distribution, and renal clearance data. Validate with isotope-labeled tracers .
Q. What mechanisms explain the metabolic reactivation of 4-aminobiphenyl from its glucuronide conjugate in bladder carcinogenesis?
- Mechanistic Insight : Under acidic urinary pH, β-glucuronidase enzymes hydrolyze the glucuronide, releasing N-hydroxy-4-aminobiphenyl, a DNA-reactive metabolite. This reactivation is pH-dependent and correlates with bladder-specific toxicity .
- Experimental Design : Use CRISPR-edited bladder organoids lacking β-glucuronidase to confirm the role of enzymatic hydrolysis in genotoxicity .
Q. How do regulatory restrictions impact the procurement and handling of 4-aminobiphenyl derivatives in academic research?
- Guidelines : The EU prohibits commercial production of 4-aminobiphenyl (Directive 98/24/EC), but exemptions exist for research with <0.1% w/w concentrations . Labs must document institutional approvals and use certified suppliers (e.g., AccuStandard) for traceable standards .
- Compliance Table :
Regulation | Scope | Research Exemption |
---|---|---|
EU Directive 98/24/EC | Prohibits manufacturing | Permits analytical use |
Rotterdam Convention | Restricted international trade | Requires prior informed consent |
Q. Methodological Best Practices
- Data Reproducibility : Archive raw chromatograms and kinetic curves in supplementary materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Ethical Reporting : Disclose conflicts of interest if using proprietary detection kits (e.g., LGC’s 4-methylumbelliferyl derivatives) .
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6.Na/c20-13-14(21)16(18(23)24)25-17(15(13)22)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,19-22H,(H,23,24);/q;+1/p-1/t13-,14-,15+,16-,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJUCVIKNNGTAE-LXLGGMPYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NNaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746989 | |
Record name | Sodium N-[1,1'-biphenyl]-4-yl-beta-D-glucopyranosyluronateamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116490-30-3 | |
Record name | Sodium N-[1,1'-biphenyl]-4-yl-beta-D-glucopyranosyluronateamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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